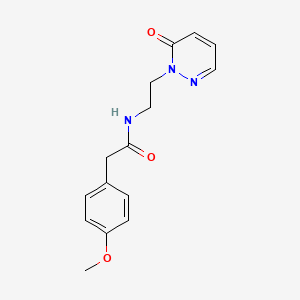

2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

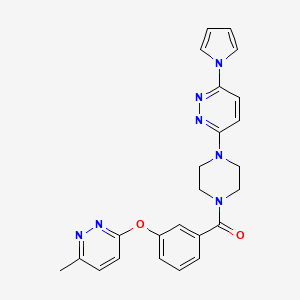

Übersicht

Beschreibung

2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It was first synthesized in 1999 by a group of researchers from Merck Research Laboratories. Since then, MPEP has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

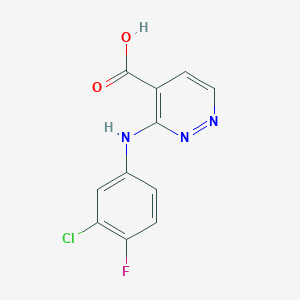

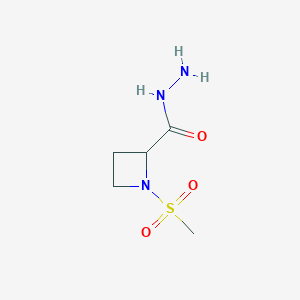

Synthesis and Evaluation for Biological Activity

The synthesis of compounds related to 2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has shown significant biological activities. For instance, derivatives of 2-(4-methoxyphenyl) ethyl acetamide were evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, showing potential for antidiabetic activity in vivo, correlating well with docking studies (Saxena et al., 2009). Additionally, studies on 3(2H)-Pyridazinone derivatives, which share a core structure with the compound , demonstrated antinociceptive activity, indicating potential for pain management (Doğruer et al., 2000).

Structural and Chemical Studies

Research into the spatial orientations of similar amide derivatives has provided insights into anion coordination, demonstrating the diverse geometrical configurations these compounds can adopt, which is crucial for understanding their interactions and functions at the molecular level (Kalita & Baruah, 2010). Such structural analyses are fundamental for the development of new pharmaceuticals and materials.

Antimicrobial and Antioxidant Activities

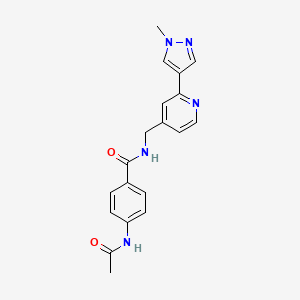

The study of thiazoles and their fused derivatives, including structures related to 2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, showed antimicrobial activities against various pathogens, highlighting their potential in addressing resistance issues (Wardkhan et al., 2008). Additionally, novel coordination complexes constructed from related pyrazole-acetamide derivatives exhibited significant antioxidant activity, underscoring their potential in oxidative stress-related conditions (Chkirate et al., 2019).

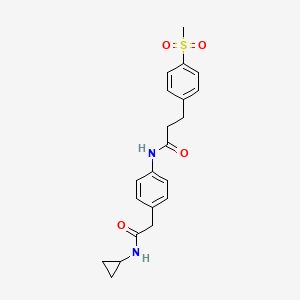

Chemoselective Synthesis and Pharmacological Applications

Chemoselective synthesis techniques, such as those employed to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrate the utility of such compounds in streamlining the production of therapeutics (Magadum & Yadav, 2018). Furthermore, the Leuckart synthesis of novel acetamide derivatives revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, showcasing the broad pharmacological applications of these compounds (Rani et al., 2016).

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-13-6-4-12(5-7-13)11-14(19)16-9-10-18-15(20)3-2-8-17-18/h2-8H,9-11H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSRITYCUBTKED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)

![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)

![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)

![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2365550.png)